3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
Description
3,5,6-Trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a sulfonamide-containing benzofuran derivative characterized by a benzofuran core substituted with three methyl groups (positions 3, 5, and 6) and a carboxamide linker connected to a 4-sulfamoylphenyl moiety. This compound belongs to a class of molecules designed to exploit sulfonamide’s pharmacophoric properties, which are associated with diverse biological activities, including enzyme inhibition (e.g., histone deacetylases, HDACs) and anticonvulsant effects .
Properties
IUPAC Name |
3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-8-15-12(3)17(24-16(15)9-11(10)2)18(21)20-13-4-6-14(7-5-13)25(19,22)23/h4-9H,1-3H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRULZZKSULBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoylphenyl Group: This step may involve nucleophilic substitution reactions.
Carboxamide Formation: The final step could involve the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This might involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Possible use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Data Tables
Table 2: Structural and Functional Group Contributions
| Feature | Target Compound | C8 (Analog) | 18b (Anticonvulsant) |
|---|---|---|---|
| Core Structure | Benzofuran | Benzofuran | Malonamide |
| Key Substituents | 3,5,6-Trimethyl | 7-Methoxy | Dipropyl |
| Hydrogen-Bonding Groups | Sulfamoyl, carboxamide | Sulfamoyl, carboxamide | Sulfamoyl, malonamide |
| Hydrophobic Moieties | Methyl groups | None | Propyl chains |
Biological Activity
3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 372.44 g/mol
- IUPAC Name : this compound
This compound belongs to a class of sulfonamide derivatives, which are known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Sulfonamide derivatives often exhibit antibacterial properties through the inhibition of bacterial folic acid synthesis. However, the specific mechanism for this compound may involve additional pathways due to the benzofuran moiety, which is known for its diverse biological activities.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory actions, potentially making this compound useful in treating inflammatory diseases.
- Hypolipidemic Activity : Related compounds have shown the ability to reduce lipid levels in hyperlipidemic models, indicating potential for cardiovascular applications .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
- Anti-inflammatory Potential : In an experimental model of inflammation, a related benzofuran derivative showed significant reduction in inflammatory markers. This suggests that the target compound may also exert similar effects through inhibition of pro-inflammatory cytokines.
- Hypolipidemic Studies : A study involving hyperlipidemic rats treated with benzofuran derivatives showed a marked decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels after administration . This indicates potential therapeutic applications in lipid metabolism disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
